

# Exploring the tautomerism in 2,2'-Biimidazole systems

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## Compound of Interest

Compound Name: 2,2'-Biimidazole

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An In-depth Technical Guide to Tautomerism in 2,2'-Biimidazole Systems

## Introduction to Tautomerism

Tautomers are structural isomers of chemical compounds that can readily interconvert.[1] This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[2] In solution, a chemical equilibrium is established, and the ratio of tautomers is dependent on factors such as temperature, solvent, and pH.[2]

For heterocyclic systems like 2,2'-biimidazole, a specific type of prototropic tautomerism known as annular tautomerism is of key importance.[1][2][3] This involves the movement of a proton between two or more positions within the heterocyclic ring system.[2][3] Understanding the tautomeric preferences of 2,2'-biimidazole is crucial as it influences the molecule's electronic properties, its ability to act as a ligand in coordination chemistry, and its potential applications in materials science and drug development.[4][5]

## Tautomeric Forms in 2,2'-Biimidazole Systems

The 2,2'-biimidazole (H<sub>2</sub>biim) molecule possesses two imidazole rings, each with a mobile N-H proton. This allows for the existence of three principal prototropic tautomers, which are in dynamic equilibrium. The interconversion involves a stepwise proton shift from one nitrogen atom to another.

Caption: The three principal prototropic tautomers of **2,2'-biimidazole**.

The equilibrium between these forms is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and the formation of metal complexes.

## Experimental Methodologies for Studying Tautomerism

The study of tautomeric equilibria requires specialized analytical techniques capable of distinguishing between rapidly interconverting isomers or measuring the energetic barrier between them.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT)  $^1\text{H}$  NMR spectroscopy is a powerful tool for investigating the dynamics of tautomerism.<sup>[6]</sup> By monitoring the chemical shifts and signal shapes over a range of temperatures, one can observe the coalescence of signals corresponding to the different tautomers, allowing for the calculation of the energy barrier ( $\Delta G^\ddagger$ ) for interconversion.<sup>[7]</sup>

Detailed Experimental Protocol (Based on studies of 2,2'-bis-benzimidazoles):<sup>[6]</sup><sup>[7]</sup>

- **Sample Preparation:** Dissolve a precisely weighed sample of the substituted **2,2'-biimidazole** in a suitable deuterated solvent (e.g., DMSO- $d_6$ , Methanol- $d_4$ ) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
- **Initial Spectrum:** Acquire a standard  $^1\text{H}$  NMR spectrum at room temperature to identify the proton signals.
- **Variable-Temperature Measurement:** Begin acquiring spectra at a high temperature where the proton exchange is fast, resulting in averaged, sharp signals.
- **Cooling and Coalescence:** Gradually decrease the temperature in small increments (e.g., 5-10 K). At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum.
- **Identify Coalescence Temperature ( $T_c$ ):** Continue cooling until the averaged signal broadens and splits into separate signals corresponding to the individual tautomers (the slow-

exchange regime). The temperature at which the two exchanging signals merge into a single broad peak is the coalescence temperature ( $T_c$ ).

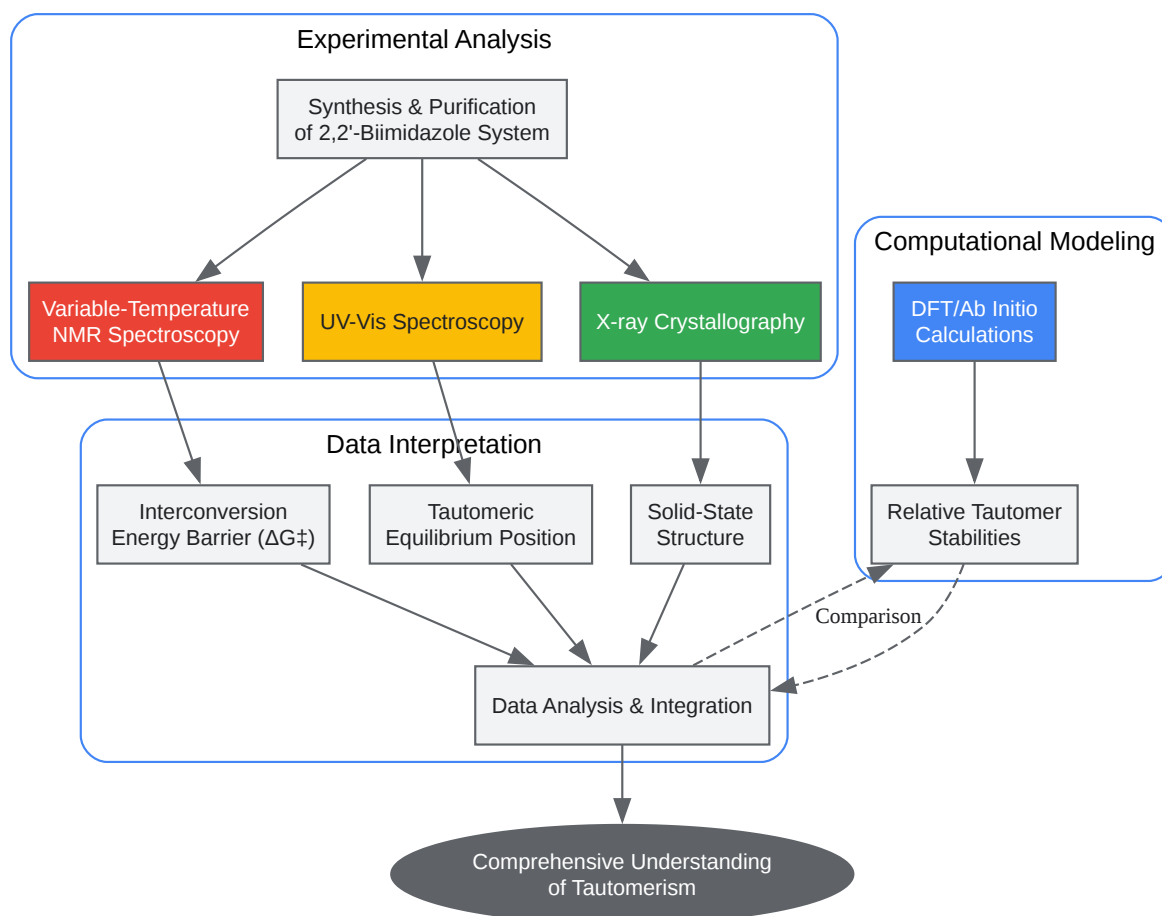
- **Data Analysis:** Use the Gutowsky and Holm equation to calculate the rate constant ( $k$ ) at coalescence. The Gibbs free energy of activation ( $\Delta G^\ddagger$ ) for the tautomeric interconversion can then be calculated using the Eyring equation.

## UV-Visible Spectroscopy

Tautomers often possess distinct electronic structures, leading to different absorption maxima ( $\lambda_{\text{max}}$ ) in their UV-Vis spectra. By analyzing the spectra under various conditions (e.g., different solvents, pH), it is possible to infer the position of the tautomeric equilibrium. For example, the  $\lambda_{\text{max}}$  for **2,2'-biimidazole** is reported as 274 nm in aqueous HCl.<sup>[8][9]</sup>

## X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive structure of the molecule in the solid state. This can identify the preferred tautomer in the crystal lattice. However, it is important to note that crystal packing forces and intermolecular interactions (like hydrogen bonding) can stabilize a single tautomer that may not be the most abundant in solution.<sup>[10]</sup>



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Caption: A typical workflow for the comprehensive study of tautomerism.

## Computational Approaches

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental results.<sup>[11]</sup> These methods can be used to:

- Calculate Relative Stabilities: Determine the ground-state energies of all possible tautomers to predict the most stable form.

- **Model Transition States:** Calculate the energy barrier for proton transfer, providing a theoretical value for the interconversion barrier that can be compared with experimental  $\Delta G^\ddagger$  from VT-NMR.[6]
- **Simulate Solvent Effects:** Employ models like the Polarizable Continuum Model (PCM) to understand how different solvent environments influence tautomeric preference.[12]

Theoretical calculations have shown that for substituted benzimidazole systems, the energy barriers are not significantly sensitive to the electronic nature of substituents, which supports a stepwise proton transfer mechanism involving a zwitterionic intermediate.[7]

## Quantitative Data on 2,2'-Biimidazole and Related Systems

The following table summarizes key quantitative data related to the tautomerism and acidity of **2,2'-biimidazole** and its derivatives, providing a basis for comparison and further research.

| Compound/System  | Parameter                            | Value                     | Solvent/Conditions   | Reference |
|--|--------------------------------------|---------------------------|--|-----------|
| 2,2'-Biimidazole   | pK <sub>a1</sub>                     | 5.01 (±1)                 | 25°C, μ= 0.3   | [8][9]    |
| [Ru(bpy) <sub>2</sub> (BiimH <sub>2</sub> ) <sup>2+</sup> ]                      | pK <sub>a1</sub>                     | 19.6                      | Acetonitrile   | [13]      |
| [Ru(bpy) <sub>2</sub> (BbimH <sub>2</sub> ) <sup>2+</sup> ]<br>(Bibenzimidazole) | pK <sub>a1</sub>                     | 17.1                      | Acetonitrile   | [13]      |
| Unsubstituted<br>2,2'-bis-<br>benzimidazole                                      | ΔG <sup>‡</sup><br>(Interconversion) | 67 kJ mol <sup>-1</sup>   | DMSO-d <sub>6</sub>  | [6]       |
| 5,5'-Dichloro-<br>2,2'-bis-<br>benzimidazole                                     | ΔG <sup>‡</sup><br>(Interconversion) | 68.1 kJ mol <sup>-1</sup> | DMSO-d <sub>6</sub> /<br>Me <sub>2</sub> CO-d <sub>6</sub> (1:4) | [7]       |
| 5,5'-Dimethyl-<br>2,2'-bis-<br>benzimidazole                                     | ΔG <sup>‡</sup><br>(Interconversion) | 65.2 kJ mol <sup>-1</sup> | DMSO-d <sub>6</sub> /<br>Me <sub>2</sub> CO-d <sub>6</sub> (1:4) | [7]       |

## Conclusion

The tautomerism of **2,2'-biimidazole** is a dynamic equilibrium involving at least three prototropic forms. This equilibrium is a delicate balance of intramolecular electronic effects, intermolecular interactions with the solvent, and temperature. A comprehensive understanding of this phenomenon requires a synergistic approach, combining the dynamic and structural insights from experimental techniques like VT-NMR and X-ray crystallography with the energetic predictions from quantum chemical calculations. For researchers in materials science and drug development, controlling or predicting the dominant tautomeric form is essential for designing molecules with desired electronic, coordinating, and biological properties.

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